2-Phenyl-1-methylenecyclopropane
Overview
Description
2-Phenyl-1-methylenecyclopropane, also known as (2-Methylenecyclopropyl)benzene, is an organic compound with the molecular formula C₁₀H₁₀. It is characterized by a cyclopropane ring substituted with a phenyl group and a methylene group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1-methylenecyclopropane can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide with methylenecyclopropane. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves the use of nickel or palladium catalysts to facilitate the addition polymerization of methylenecyclopropane derivatives. These methods are designed to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-methylenecyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclopropyl derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include α-methylene imines, cyclopropyl derivatives, and various substituted benzene compounds .
Scientific Research Applications
2-Phenyl-1-methylenecyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-1-methylenecyclopropane involves its ability to undergo ring-opening reactions. This process is often catalyzed by transition metals such as titanium or nickel. The ring strain in the cyclopropane ring makes it highly reactive, allowing for the formation of various intermediates that can further react to form more stable products .
Comparison with Similar Compounds
- 1-Phenyl-2-methylenecyclopropane
- 2-Methylenecyclopropylbenzene
- 1-Methylene-2-phenylcyclopropane
Comparison: 2-Phenyl-1-methylenecyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity compared to its analogs. For instance, the presence of the phenyl group enhances its stability and influences its reactivity in substitution and addition reactions .
Properties
IUPAC Name |
(2-methylidenecyclopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXGMTRQCZEMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952251 | |
Record name | (2-Methylidenecyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22664-13-7, 29817-09-2 | |
Record name | Benzene, (methylenecyclopropyl)-, (-)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22664-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylene)-2-phenylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029817092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methylidenecyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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